2-(4-Chlorophenoxy)-3-nitropyridine

Catalog No.
S714931
CAS No.
76893-45-3
M.F
C11H7ClN2O3
M. Wt
250.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenoxy)-3-nitropyridine

CAS Number

76893-45-3

Product Name

2-(4-Chlorophenoxy)-3-nitropyridine

IUPAC Name

2-(4-chlorophenoxy)-3-nitropyridine

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

InChI

InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H

InChI Key

PVLPMGSHOZNLFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
  • Availability and Research Focus

    While some chemical suppliers list the compound [], it is not a commonly available stock item, suggesting it is not widely used in research. This could be due to its recent discovery, niche research area, or difficulty in synthesis.

  • Structural Similarities

    In the absence of specific research on 2-(4-Chlorophenoxy)-3-nitropyridine, investigating compounds with similar structures might provide clues for potential applications. Here are some points to consider:

    • The presence of a nitro group (NO2) suggests potential for nghiên explosives or as a precursor for other energetic materials []. However, further research is required to confirm this.
    • The combination of a chlorophenoxy group and a pyridine ring is less common. Research on similar structures, such as chlorinated phenoxyacetic acids (used as herbicides) or nitropyridines (with various biological activities) might provide inspiration for future exploration of 2-(4-Chlorophenoxy)-3-nitropyridine [, ].

2-(4-Chlorophenoxy)-3-nitropyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a nitro group and a chlorophenoxy group. The molecular formula for this compound is C11_{11}H8_{8}ClN2_2O3_3, and it features a nitro group (-NO2_2) at the 3-position of the pyridine ring and a 4-chlorophenoxy group attached to the 2-position. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The reactivity of 2-(4-Chlorophenoxy)-3-nitropyridine can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The nitro group, being an electron-withdrawing group, can facilitate electrophilic aromatic substitution reactions on the aromatic ring.
  • Nucleophilic Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution, making it amenable to further functionalization.
  • Reduction Reactions: Reduction of the nitro group can yield amine derivatives, which may exhibit different biological activities.

Research indicates that compounds with nitropyridine structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain nitropyridine derivatives are being investigated for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.
  • Inhibition of Enzymatic Activity: Compounds like 2-(4-Chlorophenoxy)-3-nitropyridine may inhibit specific enzymes, affecting metabolic pathways in organisms.

The synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine typically involves several steps:

  • Nitration of Pyridine: Starting with pyridine, nitration can be performed using dinitrogen pentoxide or nitric acid to introduce the nitro group at the desired position.
  • Chlorination: The introduction of the chlorophenoxy group can be achieved through electrophilic aromatic substitution, where chlorophenol reacts with the nitrated pyridine.
  • Purification: The resulting compound is usually purified through recrystallization or chromatography to obtain the desired purity.

For example, one synthetic route involves using 4-chloro-3-nitropyridin-2-ol as an intermediate, which is then reacted under controlled conditions with various reagents to form 2-(4-Chlorophenoxy)-3-nitropyridine .

2-(4-Chlorophenoxy)-3-nitropyridine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its properties may be harnessed in developing pesticides or herbicides.
  • Material Science: The compound could be used in synthesizing advanced materials due to its unique chemical structure.

Studies on the interactions of 2-(4-Chlorophenoxy)-3-nitropyridine with biological targets reveal:

  • Binding Affinity: The compound may exhibit high binding affinity for certain receptors or enzymes, influencing its biological effects.
  • Synergistic Effects: When combined with other compounds, it may enhance or modify their activity, suggesting potential for combination therapies in medicinal applications.

Several compounds share structural similarities with 2-(4-Chlorophenoxy)-3-nitropyridine, including:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-3-nitropyridineNitropyridine with a chlorine substituentExhibits strong electrophilic properties
2-Methyl-3-nitropyridineMethyl substitution at the 2-positionEnhanced lipophilicity and altered reactivity
5-Nitro-2-pyridoneNitro group at the 5-positionDifferent reactivity patterns due to position
3-Nitro-4-chloropyridineChlorine at the 4-position of a nitropyridinePotentially different biological activity

The uniqueness of 2-(4-Chlorophenoxy)-3-nitropyridine lies in its dual functionality from both the nitro and chlorophenoxy groups, providing diverse chemical reactivity and potential applications that may not be found in simpler derivatives.

XLogP3

3.2

Wikipedia

2-(4-chlorophenoxy)-3-nitropyridine

Dates

Modify: 2023-08-15

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